Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate
Description
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is a thiazole-based compound featuring a carbobenzyloxy (Cbz)-protected amino methyl group at position 2 and a carboxylate ester at position 3. The Cbz group is widely employed in organic synthesis, particularly peptide chemistry, to protect amine functionalities from undesired reactions during synthetic processes . This compound’s structural framework is derived from the 2-aminothiazole-4-carboxylate scaffold, which has garnered significant attention in medicinal chemistry due to its versatility in targeting enzymes and pathogens, including Mycobacterium tuberculosis and cytosolic phospholipase A2α (cPLA2α) .
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-19-13(17)11-9-21-12(16-11)7-15-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18) |
InChI Key |
BNCOHIALFUPQJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with carbobenzyloxy (Cbz) protected amines. One common method includes the use of methyl 2-chloromethylthiazole-4-carboxylate as a starting material, which reacts with Cbz-protected amines under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.
Mechanism of Action
The mechanism of action of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-4-Carboxylate Derivatives
Key Observations:
- Antimicrobial Activity: Methyl 2-amino-5-benzylthiazole-4-carboxylate exhibits potent activity against M. tuberculosis (MIC: 0.06 mg/mL) but lacks enzyme (mtFabH) inhibition, suggesting substituent-dependent targeting . In contrast, the Cbz group in the target compound may reduce direct antimicrobial efficacy but enhance stability in biological systems.
- Enzyme Inhibition: AVX420 and related cPLA2α inhibitors (e.g., GK470) feature hydrophobic substituents (e.g., octylphenoxy) that enhance binding to lipophilic enzyme pockets, achieving IC50 values as low as 300 nM . The Cbz group’s aromaticity and steric bulk in the target compound could similarly modulate enzyme interactions.
- Electronic Properties : The nitro group in Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate reduces the HOMO-LUMO gap, enhancing charge transfer properties. The Cbz group’s electron-withdrawing carbamate may similarly influence electronic profiles .
Biological Activity
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological processes. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, modulating biochemical pathways. For instance, they may inhibit key enzymes involved in metabolic processes or signal transduction pathways .
- Antioxidant Activity : These compounds have demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Effects : Thiazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This is achieved through inhibition of microbial growth and disruption of cellular functions.
Biological Activity in Case Studies
Numerous studies have investigated the biological effects of thiazole derivatives, including this compound:
Antidiabetic Effects
A study on related thiazole compounds reported their efficacy in managing hyperglycemia and improving insulin sensitivity in diabetic animal models. These compounds reduced blood glucose levels and improved lipid profiles by enhancing antioxidant defenses and reducing inflammation .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 250 | 150 |
| Insulin Resistance Index | 3.5 | 1.8 |
| Lipid Profile (TG) | 200 | 120 |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer potential. In vitro assays demonstrated that these compounds induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The compound's lipophilicity influences its absorption rate through biological membranes.
- Distribution : It interacts with plasma proteins, which can affect its bioavailability.
- Metabolism : Thiazole derivatives undergo metabolic transformations that may activate or deactivate their biological effects.
- Excretion : Renal clearance plays a significant role in eliminating these compounds from the body.
Toxicity studies are critical to ensure safety profiles, particularly when considering these compounds for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
